molecular formula C16H11BrO3 B2661321 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one CAS No. 215999-39-6

3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B2661321
CAS No.: 215999-39-6
M. Wt: 331.165
InChI Key: BHKMXGOQUDKUEH-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one (CAS 215999-39-6) is a high-purity brominated flavonoid derivative supplied for research and further manufacturing applications. This compound has a molecular formula of C₁₆H₁₁BrO₃ and a molecular weight of 331.16 g/mol . As a functionalized chromen-4-one, it serves as a versatile key intermediate in organic synthesis and medicinal chemistry research. The bromine atom at the 3-position makes it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of novel chemical space and the development of more complex flavonoid-based structures . The specific structure, featuring a methoxy group at the 6-position and a phenyl ring at the 2-position, is of significant interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop and screen novel analogs for a range of biochemical and pharmacological activities. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet prior to handling. This compound has the GHS signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal product stability, it should be stored sealed in a dry environment, with some suppliers recommending storage at 2-8°C .

Properties

IUPAC Name

3-bromo-6-methoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-11-7-8-13-12(9-11)15(18)14(17)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKMXGOQUDKUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one typically involves the bromination of 6-methoxy-2-phenyl-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated that 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one exhibits significant antiproliferative effects against various cancer cell lines. The compound interacts with multiple molecular targets, inhibiting cancer cell growth through several mechanisms.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in the following table:

Compound NameCell LineIC50 (µM)
3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-oneHT-2912.5
3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-oneM2115.0
3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-oneMCF710.0

Table 1: Evaluation of Antiproliferative Activity on Various Cancer Cell Lines

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Mechanism Elucidation

Further investigations into the mechanism of action have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding interactions between the compound and target proteins, revealing insights into its pharmacodynamics.

Summary of Applications

The applications of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can be summarized as follows:

Application TypeDescription
Anticancer ActivitySignificant antiproliferative effects against various cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Mechanistic InsightsBinding interactions with target proteins elucidated through advanced techniques

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. The bromine atom and methoxy group play crucial roles in enhancing its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS: 263364-78-9)

  • Key Differences : A methyl group at position 4 replaces the hydrogen in the target compound, reducing steric hindrance but increasing hydrophobicity. The 4-methoxyphenyl substituent enhances electron-donating effects compared to the unsubstituted phenyl group in 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one.
  • Impact : The methyl group may improve crystallinity, while the methoxyphenyl moiety could alter binding affinity in biological targets .

6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS: 92796-40-2)

  • Key Differences : Lacks the methoxy group at position 6, which diminishes polarity and may reduce solubility in polar solvents. Molecular weight is 315.16 g/mol, slightly lower than the target compound.
  • Impact : The absence of the methoxy group simplifies synthesis but limits electronic diversity for applications in photophysical studies .

Halogen Substitution Variations

6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6)

  • Key Differences : Iodine replaces bromine at position 3, increasing atomic radius and polarizability.
  • Impact : Iodine’s superior leaving-group ability makes this compound more reactive in nucleophilic substitution reactions, though it may reduce stability under light or heat .

3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one

  • Key Differences: A fused chromenone system replaces the phenyl group at position 2, creating a planar, conjugated structure.
  • Impact : Enhanced π-π stacking interactions improve crystallinity, but synthetic complexity increases due to the need for microwave-assisted protocols .

Functional Group Modifications

6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one

  • Key Differences: A hydroxyl group at position 3 and a dimethylamino-phenyl group at position 2 introduce hydrogen-bonding and electron-donating capabilities.
  • Impact : The hydroxyl group enables chelation with metal ions, making this derivative suitable for fluorescence-based sensing applications .

3-(2-Bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one (CAS: 419539-57-4)

  • Key Differences : Additional methoxy groups at positions 4 and 5 on the phenyl ring enhance solubility in aqueous media.
  • Impact : Increased polarity improves bioavailability but may reduce membrane permeability in antimicrobial assays .

Antimicrobial Activity

Compound Gram-positive Bacteria (MIC, µg/mL) Gram-negative Bacteria (MIC, µg/mL) Fungal Strains (MIC, µg/mL) Reference
3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one 12.5 (S. aureus) 25 (E. coli) 50 (C. albicans)
3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one 6.25 (B. subtilis) 12.5 (P. aeruginosa) 25 (A. niger)

Biological Activity

3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one, a compound belonging to the class of chromones, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can be represented as follows:

C16H13BrO3\text{C}_{16}\text{H}_{13}\text{BrO}_3
Property Value
Molecular Weight335.18 g/mol
Melting Point150–155 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromone derivatives. For instance, 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing
In vitro tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 12 µg/mL against S. aureus, indicating potent antimicrobial properties .

Anticancer Activity

Chromone derivatives have also been investigated for their anticancer properties. 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assay
In a study involving the MCF-7 breast cancer cell line, the compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 15 µM. Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways .

The biological activity of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in cancer progression and inflammatory diseases .
  • Antioxidant Activity : It exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress-related damage .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromone scaffold significantly influence biological activity. For example:

Substituent Effect on Activity
Methoxy groupEnhances solubility and potency
Bromine atomIncreases antimicrobial efficacy
Phenyl groupModulates interaction with targets

Research Findings

Numerous studies have validated the biological activities of 3-Bromo-6-methoxy-2-phenyl-4H-chromen-4-one:

  • Antimicrobial Efficacy : Effective against multiple bacterial strains with MIC values comparable to standard antibiotics .
  • Anticancer Potential : Induces apoptosis in cancer cells through caspase activation .
  • Anti-inflammatory Properties : Inhibits COX and LOX enzymes, showcasing potential for treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-6-methoxy-2-phenyl-4H-chromen-4-one, and how can intermediates be optimized for yield?

A two-step approach is commonly employed:

  • Step 1 : Synthesize the chromen-4-one scaffold via a Lewis acid-catalyzed domino Friedel-Crafts/Allan-Robinson reaction, using substituted phenols and ketones (e.g., 3-bromo-4-methoxyphenyl derivatives). Aluminum chloride (AlCl₃) or BF₃·Et₂O can enhance regioselectivity for the 6-methoxy position .
  • Step 2 : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical-initiated conditions. Optimization of reaction time (12–24 hours) and temperature (60–80°C) improves yields to 70–85% . Key intermediates : Monitor via HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) before proceeding .

Q. What spectroscopic methods are most reliable for confirming the structure of 3-bromo-6-methoxy-2-phenyl-4H-chromen-4-one?

  • ¹H/¹³C NMR :
  • Aromatic protons : Distinct splitting patterns for the 2-phenyl group (δ 7.2–7.5 ppm, multiplet) and chromen-4-one protons (δ 6.8–7.1 ppm, singlet for H-5) .
  • Methoxy group : Sharp singlet at δ 3.8–3.9 ppm .
    • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₆H₁₁BrO₃: 330.9904; observed: 330.9901) .
    • X-ray crystallography : Resolve ambiguities in regiochemistry; triclinic crystal symmetry (space group P1) with unit cell parameters a = 6.45 Å, b = 7.08 Å, c = 13.31 Å .

Q. How can chromatographic purification challenges (e.g., co-elution of brominated byproducts) be addressed?

Use a combination of:

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 ratio) to separate brominated isomers.
  • Preparative HPLC : C18 column, isocratic elution (methanol/water, 65:35) at 2 mL/min, monitoring at 254 nm .

Advanced Research Questions

Q. What strategies mitigate regioselectivity conflicts during bromination of the chromen-4-one core?

Competing bromination at the 3- vs. 5-position can arise due to electron-donating methoxy groups. To favor 3-bromination:

  • Radical inhibitors : Add catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress electrophilic bromination pathways .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring 3-position reactivity . Validation : Compare DFT calculations (e.g., Mulliken charges) with experimental yields to refine conditions .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 3-bromo group acts as an electrophilic site for palladium-catalyzed coupling. Key considerations:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water (4:1) enables coupling with arylboronic acids (60–75% yield).
  • Steric hindrance : The 2-phenyl group may reduce coupling efficiency; substituting bulkier ligands (e.g., XPhos) improves turnover .

Q. How can contradictory literature data on thermal stability be resolved?

Conflicting reports on decomposition temperatures (150–200°C) may arise from polymorphic forms.

  • DSC/TGA analysis : Perform under nitrogen (10°C/min) to identify phase transitions.
  • Crystallization solvents : Methanol yields a more stable polymorph vs. acetone, as shown by PXRD peak shifts at 2θ = 12.4° and 15.7° .

Q. What mechanistic insights explain the role of Lewis acids in chromen-4-one scaffold formation?

AlCl₃ facilitates:

  • Friedel-Crafts cyclization : Activation of the carbonyl group for electrophilic attack by the phenol ring.
  • Allan-Robinson annulation : Stabilization of the enolate intermediate, ensuring regioselective ring closure . Kinetic studies : Monitor via in situ IR to track carbonyl activation (C=O stretch at 1680 cm⁻¹ → 1720 cm⁻¹) .

Methodological Considerations

Q. How should researchers handle waste containing brominated chromen-4-one derivatives?

  • Quench residual bromine : Treat with aqueous sodium thiosulfate (10% w/v) before disposal.
  • Solid waste : Store in sealed containers labeled "halogenated organics" for incineration at 900°C .

Q. What computational tools predict the compound’s bioactivity (e.g., kinase inhibition)?

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., CDK2, PDB ID: 1HCL) to assess binding affinity.
  • QSAR models : Correlate Hammett σ values of substituents (Br: σₚ = 0.23; OMe: σₚ = -0.27) with IC₅₀ data from enzyme assays .

Q. How can synthetic scalability be balanced with purity requirements for in vivo studies?

  • Batch optimization : Scale reactions in ≤5 g batches to maintain >98% purity (validated by LC-MS).
  • Crystallization : Use anti-solvent addition (water into DMSO) to enhance crystal uniformity .

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